硼化钒

描述

Vanadium boride is a compound formed by the combination of vanadium and boron. It is known for its exceptional hardness, high melting point, and excellent chemical stability. These properties make it a valuable material in various industrial applications, particularly in high-temperature environments and as a component in advanced ceramics.

科学研究应用

Vanadium boride has a wide range of applications in scientific research:

Catalysis: Vanadium boride is used as a catalyst in various chemical reactions, including the dehydrogenation of methane.

High-Temperature Materials: Due to its high melting point and thermal stability, vanadium boride is used in the production of high-temperature ceramics and coatings.

Electrochemical Applications: Vanadium boride is used in the development of advanced batteries and supercapacitors due to its excellent electrical conductivity and stability.

Wear-Resistant Coatings: Its hardness and chemical resistance make vanadium boride an ideal material for wear-resistant coatings on tools and machinery.

作用机制

Target of Action

Vanadium boride, also known as boranylidynevanadium or VB, primarily targets a variety of chemical reactions and physical processes due to its unique properties. It is known for its high melting point, hardness, strength, wear and impact resistance, and chemical and corrosion inertness . These properties make VB a promising material for various applications, including high-temperature technology, catalysts for liquid-phase oxidation of organic compounds, and vanadium boride air cells .

Mode of Action

The mode of action of VB is largely dependent on its interaction with other elements and compounds. For instance, VB can dehydrogenate methane under thermal collision conditions . The mechanistic details of these efficient reactions have been elucidated by quantum chemistry calculations . The B–B and V–B covalent bonds parallel to the load plane are the origin of high levels of hardness .

Biochemical Pathways

For example, VB can act as a catalyst in the liquid-phase oxidation of various organic compounds . Furthermore, VB has been shown to have a significant effect on the reactivity of atomic clusters, which can activate and transform methane .

Pharmacokinetics

The synthesis of vb involves the reaction between vanadium(iii) chloride and sodium borohydride at a molar ratio of 1:10 in the temperature range of 595–930°c in an argon atmosphere .

Result of Action

The result of VB’s action is largely dependent on its application. In high-temperature technology, VB’s high melting point and hardness make it an ideal material for use in extreme conditions . When used as a catalyst, VB can facilitate the oxidation of organic compounds . Additionally, VB has been shown to have the ability to dehydrogenate methane .

Action Environment

The action of VB is influenced by various environmental factors. For instance, the synthesis of VB requires specific temperature conditions and the presence of an argon atmosphere . Furthermore, the reactivity of VB can be enhanced by the polarization of the B3 moiety in VB3+ by the V+ cation . Therefore, the action, efficacy, and stability of VB are highly dependent on the specific environmental conditions in which it is used.

生化分析

Biochemical Properties

Vanadium, a component of Vanadium Boride, is known to play multifaceted biological roles, including glucose and lipid metabolism as an insulin-mimetic . It competes with iron for transferrin, a protein that transports iron in the blood, and with lactoferrin, a protein found in milk .

Cellular Effects

Vanadium compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, vanadium can inhibit the intracellular enzyme protein tyrosine phosphatase, thus facilitating the uptake of glucose inside the cell .

Molecular Mechanism

It has been reported that vanadium boride cluster cations can dehydrogenate methane under thermal collision conditions . This suggests that Vanadium Boride may interact with biomolecules and potentially influence gene expression.

Temporal Effects in Laboratory Settings

It is known that vanadium compounds can have long-term effects on cellular function

Dosage Effects in Animal Models

Research on vanadium compounds suggests that the physiological state and dose of vanadium compounds hold importance in causing toxicity .

Metabolic Pathways

Vanadium is known to play a role in various metabolic functions such as growth and development, immunity, and reproduction .

Transport and Distribution

Vanadium compounds are known to compete with iron for transferrin, suggesting that they may be transported in a similar manner .

Subcellular Localization

Given the known roles of vanadium in cellular metabolism, it is likely that Vanadium Boride interacts with various cellular compartments .

准备方法

Vanadium boride can be synthesized through several methods, each with specific reaction conditions:

Direct Elemental Synthesis: This method involves the direct reaction of elemental vanadium and boron at high temperatures. The reaction typically occurs in a high-energy ball mill or a furnace.

Borothermal Reduction: This process involves the reduction of vanadium oxides with boron at elevated temperatures.

Carbothermal Reduction: In this method, a mixture of vanadium and boron oxides is reduced with carbon at high temperatures. This process is often used for industrial-scale production.

Electrochemical Synthesis: Vanadium boride powders can be synthesized from oxide-based electrolytes through an electrochemical process.

化学反应分析

Vanadium boride undergoes various chemical reactions, including:

Oxidation: Vanadium boride can be oxidized to form vanadium oxides and boron oxides. This reaction typically occurs at high temperatures in the presence of oxygen.

Reduction: Vanadium boride can be reduced to elemental vanadium and boron under specific conditions.

Substitution: Vanadium boride can participate in substitution reactions where boron atoms are replaced by other elements, altering the compound’s properties.

Common reagents used in these reactions include oxygen for oxidation and reducing agents like hydrogen or carbon for reduction. The major products formed from these reactions are vanadium oxides, boron oxides, and elemental vanadium and boron .

相似化合物的比较

Vanadium boride can be compared with other metal borides such as titanium boride and zirconium boride:

Titanium Boride (TiB₂): Like vanadium boride, titanium boride is known for its hardness and high melting point. titanium boride has better oxidation resistance and is often used in cutting tools and wear-resistant applications.

Zirconium Boride (ZrB₂): Zirconium boride also shares similar properties with vanadium boride but has higher thermal conductivity and is used in aerospace applications for thermal protection systems.

Vanadium boride stands out due to its unique combination of hardness, thermal stability, and catalytic properties, making it a versatile material for various advanced applications .

属性

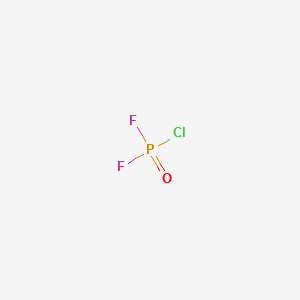

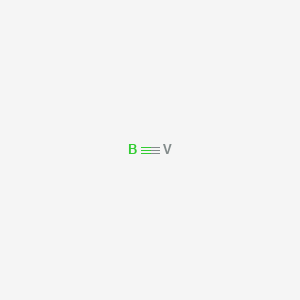

IUPAC Name |

boranylidynevanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVPWTYQZMLSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12045-27-1, 12007-37-3, 12653-88-2 | |

| Record name | Vanadium boride (VB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium boride (VB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium boride (VB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Vanadium boride (VB) suitable for high-temperature applications?

A1: Vanadium boride (VB) exhibits a unique self-healing property at high temperatures, making it suitable for demanding applications. Research demonstrates that VB particles embedded in a glass matrix can oxidize at elevated temperatures, forming oxides like vanadium pentoxide (V2O5) and boron trioxide (B2O3). These oxides possess a lower melting point than the surrounding glass matrix. When cracks form, the localized heat can trigger the oxidation of VB, and the resulting molten oxides flow into the cracks, effectively sealing them. This self-healing behavior has been observed in both bulk glassy composites [] and thin-film coatings [] containing VB, highlighting its potential for applications like high-temperature sealants in solid oxide fuel cells [].

Q2: How does mechanical alloying influence the properties of composites containing Vanadium boride (VB)?

A2: Mechanical alloying (MA) significantly enhances the physical and mechanical properties of composites containing Vanadium boride (VB). Studies on (Al-7 wt.% Si)-2 wt.% VB composites revealed that MA for 4 hours resulted in a composite with a higher relative density (95.55%), improved microhardness (1.04±0.11 GPa), and a lower wear rate (1.42x10 mm/mm) []. This improvement is attributed to the refined microstructure and increased particle distribution uniformity achieved through the MA process, leading to better densification and enhanced mechanical properties.

Q3: Can Vanadium boride (VB) be synthesized alongside other materials, and how does processing impact the final composition?

A3: Yes, Vanadium boride (VB) can be synthesized alongside other materials like vanadium carbide (VC) using powder metallurgy techniques. Research has shown that reacting vanadium pentoxide (V2O5), boron trioxide (B2O3), and carbon powder at high temperatures (1500-1600 °C) can yield hybrid powders containing various vanadium boride phases (VB2, V3B4, V2B3) and VC []. Interestingly, the study found that mechanical milling prior to annealing significantly influences the final composition. Milling promotes a more uniform distribution of reactants and reduces particle size, ultimately impacting the weight percentages of each phase and even favoring the formation of specific boride phases.

Q4: What insights do we have into the bonding characteristics and electron distribution within Vanadium boride (VB) structures?

A4: Analysis of the electron density in various binary Vanadium borides (VB, V3B4, VB2), using both experimental X-ray diffraction data and quantum chemical calculations, has provided valuable insights into their bonding characteristics []. The research confirms a charge transfer from vanadium to boron atoms, resulting in two primary types of interactions: covalent B-B interactions and polar covalent B-V interactions. This charge transfer and the specific bonding interactions contribute to the unique properties observed in these materials.

Q5: Are there any tools or techniques that allow for real-time observation of the self-healing behavior in Vanadium boride (VB) containing materials?

A5: Yes, high-temperature environmental scanning electron microscopy (HT-ESEM) has emerged as a valuable tool for real-time observation of the self-healing process in materials containing Vanadium boride (VB) [, ]. This technique enables researchers to visualize the crack healing dynamics under controlled temperature and atmospheric conditions. For instance, studies have shown that cracks in VB-containing glass composites heal rapidly under oxidizing conditions due to VB oxidation, while no healing is observed under reducing conditions, confirming the crucial role of oxidation in the self-healing mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B82766.png)

![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)

![3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione](/img/structure/B82782.png)

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)